molecular formula C5H6N2O4 B14719531 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, hydroperoxide CAS No. 12634-48-9

2,4(1H,3H)-Pyrimidinedione, 5-methyl-, hydroperoxide

Katalognummer: B14719531
CAS-Nummer: 12634-48-9
Molekulargewicht: 158.11 g/mol
InChI-Schlüssel: QMBMXQUMVMFUOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4(1H,3H)-Pyrimidinedione, 5-methyl-, hydroperoxide is a chemical compound that belongs to the class of pyrimidinediones. Pyrimidinediones are heterocyclic compounds containing a pyrimidine ring with two keto groups. The 5-methyl substitution and the hydroperoxide functional group make this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, hydroperoxide typically involves the reaction of 5-methyluracil with hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the hydroperoxide group. The general reaction scheme is as follows:

[ \text{5-Methyluracil} + \text{Hydrogen Peroxide} \rightarrow \text{this compound} ]

The reaction is usually conducted in an aqueous medium at a temperature range of 0-25°C. The pH of the reaction mixture is maintained between 7-8 to optimize the yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully monitored and controlled to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5-methyl-, hydroperoxide undergoes various types of chemical reactions, including:

    Oxidation: The hydroperoxide group can be further oxidized to form more reactive species.

    Reduction: The hydroperoxide group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group at the 5-position can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of more reactive oxygen species.

    Reduction: Formation of 5-methyluracil alcohol.

    Substitution: Formation of various substituted pyrimidinediones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4(1H,3H)-Pyrimidinedione, 5-methyl-, hydroperoxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other heterocyclic compounds.

    Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleobases.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, hydroperoxide involves its interaction with biological molecules. The hydroperoxide group can generate reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to the modification of nucleic acids, proteins, and lipids, affecting various cellular pathways. The compound’s ability to interact with nucleic acids makes it a potential candidate for antiviral and anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methyluracil: Lacks the hydroperoxide group but shares the pyrimidinedione structure.

    2,4(1H,3H)-Pyrimidinedione: Lacks both the methyl and hydroperoxide groups.

    5-Fluorouracil: Contains a fluorine atom at the 5-position instead of a methyl group.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 5-methyl-, hydroperoxide is unique due to the presence of both the 5-methyl and hydroperoxide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

12634-48-9

Molekularformel

C5H6N2O4

Molekulargewicht

158.11 g/mol

IUPAC-Name

3-hydroperoxy-5-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H6N2O4/c1-3-2-6-5(9)7(11-10)4(3)8/h2,10H,1H3,(H,6,9)

InChI-Schlüssel

QMBMXQUMVMFUOL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CNC(=O)N(C1=O)OO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.